![molecular formula C22H27F3N4O2S B2586470 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899950-96-0](/img/structure/B2586470.png)
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O2S and its molecular weight is 468.54. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonist for Clinical Administration
One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, which is suitable for both intravenous and oral clinical administration. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating potential applications in treating these conditions (Harrison et al., 2001).
Structural Aspects and Properties of Amide Compounds
Another study explores the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the molecular structure and fluorescence properties, which could be relevant for the development of fluorescent markers or probes in biological and chemical research (Karmakar et al., 2007).
Synthesis and Evaluation of Antimicrobial and Hemolytic Activity
A study on the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole compounds demonstrates their pharmacological activities. This suggests the potential for developing new antimicrobial agents based on the structural framework of the specified compound (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities
Research on quinazolinyl acetamides for their analgesic and anti-inflammatory activities reveals the potential of these compounds in developing new pain relief and anti-inflammatory medications. This highlights the therapeutic applications of such molecules in managing pain and inflammation (Alagarsamy et al., 2015).
properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-28(2)12-7-13-29-18-11-6-3-8-15(18)20(27-21(29)31)32-14-19(30)26-17-10-5-4-9-16(17)22(23,24)25/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFKIIFNZGWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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